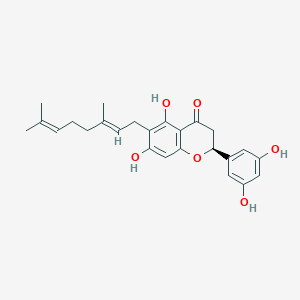

Schizolaenone C

Description

Properties

Molecular Formula |

C25H28O6 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-19-20(28)12-23-24(25(19)30)21(29)13-22(31-23)16-9-17(26)11-18(27)10-16/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1 |

InChI Key |

CVIHLQPNGRNSIC-CEMXSPGASA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=CC(=C3)O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=CC(=C3)O)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Schizolaenone C: A Technical Guide on its Discovery, Natural Sources, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizolaenone C is a C-geranylated flavanone, a class of natural products noted for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and preliminary biological evaluation of this compound. Detailed experimental protocols for the isolation and structural elucidation of C-geranylated flavanones are presented, alongside a summary of the known cytotoxic effects of this compound and the anti-inflammatory signaling pathways of closely related compounds. This document serves as a foundational resource for researchers interested in the therapeutic potential of this compound and other C-geranylated flavonoids.

Discovery and Natural Sources

This compound was first discovered as a novel C-geranylated flavanone isolated from the methanolic extract of Schizolaena hystrix, a plant indigenous to the rainforests of Madagascar.[1] The discovery was the result of bioassay-guided fractionation of the plant extract, which aimed to identify cytotoxic constituents.[1] In addition to S. hystrix, this compound has also been reported to be present in Paulownia tomentosa, commonly known as the empress tree.

The molecular structure of this compound was determined to be (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one. Its chemical properties are summarized in Table 1.

| Property | Value |

| Molecular Formula | C₂₅H₂₈O₆ |

| Molecular Weight | 424.5 g/mol |

| IUPAC Name | (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

| CAS Number | 928760-56-9 |

Experimental Protocols

While the complete, detailed experimental protocol from the original discovery publication is not fully available, the following sections describe representative methodologies for the isolation and structural characterization of C-geranylated flavanones from plant materials, based on established techniques in the field.

Isolation of C-Geranylated Flavanones

The isolation of this compound and related compounds typically involves a multi-step process beginning with the extraction of dried and powdered plant material. A general workflow is depicted in the diagram below.

Protocol:

-

Extraction: Dried and powdered plant material (e.g., 1 kg of Schizolaena hystrix bark) is macerated with methanol at room temperature for 48-72 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The C-geranylated flavanones are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.

Structure Elucidation

The structure of an isolated flavanone like this compound is determined using a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

-

2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are employed to establish the connectivity of protons and carbons, allowing for the complete assignment of the chemical structure.

-

-

Circular Dichroism (CD) Spectroscopy: The absolute configuration of the chiral center(s) in the flavanone ring is determined by CD spectroscopy.

Biological Activity

Cytotoxicity

Bioassay-guided fractionation of the extract from Schizolaena hystrix revealed that several isolated flavanones possess cytotoxic activity against the A2780 human ovarian cancer cell line.[2][3][4] While a specific IC₅₀ value for this compound has not been prominently reported in readily available literature, a related study on other flavanones from the same plant indicated that while some compounds like Nymphaeol A were highly active (IC₅₀ = 5.5 µg/mL), others were found to be "weakly active".[2][4] This suggests that this compound likely possesses some level of cytotoxic activity, though it may be less potent than other compounds from the same source.

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Nymphaeol A | A2780 | 5.5[2][4] |

| This compound | A2780 | Reported as weakly active [2] |

Potential Anti-inflammatory Signaling Pathway

A specific signaling pathway for this compound has not yet been elucidated. However, studies on other C-geranylated flavonoids have demonstrated their potential as anti-inflammatory agents through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The proposed mechanism is as follows:

In this proposed pathway, inflammatory stimuli such as lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), leading to the degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. C-geranylated flavanones are thought to inhibit the degradation of IκB, thereby preventing NF-κB translocation and subsequent inflammation.

Conclusion and Future Directions

This compound represents an intriguing member of the C-geranylated flavanone family with potential biological activities. Its discovery from Schizolaena hystrix underscores the importance of biodiversity in the search for novel therapeutic agents. While initial studies have pointed towards cytotoxic effects, further research is required to quantify this activity across a broader range of cancer cell lines and to elucidate its precise mechanism of action. Moreover, investigating its potential anti-inflammatory properties, based on the activity of related compounds, could open new avenues for its therapeutic application. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the chemistry and biology of this compound and other promising natural products.

References

- 1. Cytotoxic compounds of Schizolaena hystrix from the Madagascar rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Cytotoxic Flavanones of Schizolaena hystrix from the Madagascar Rainforest - Journal of Natural Products - Figshare [figshare.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Geranylated Flavanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylated flavanones are a class of specialized metabolites garnering significant interest in the scientific community due to their diverse and potent biological activities. The addition of a C10 isoprenoid chain, known as a geranyl group, to the flavanone backbone enhances their lipophilicity and interaction with biological membranes, often leading to improved therapeutic properties. This technical guide provides a comprehensive overview of the biosynthesis of these valuable compounds, detailing the enzymatic steps, key enzymes, and underlying molecular mechanisms. It is designed to be a resource for researchers in natural product chemistry, metabolic engineering, and drug discovery, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation and application of geranylated flavanones.

Introduction

Flavonoids are a diverse group of plant secondary metabolites synthesized via the phenylpropanoid pathway.[1] Flavanones, such as naringenin and pinocembrin, serve as crucial precursors for the synthesis of a wide array of other flavonoid classes.[2] The bioactivity of flavanones can be significantly enhanced through various modifications, including prenylation, which involves the attachment of isoprenoid moieties.[3] Geranylation, the addition of a C10 geranyl group, is a specific type of prenylation that has been shown to impart a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[4]

The biosynthesis of geranylated flavanones involves the convergence of the flavonoid and terpenoid biosynthetic pathways. The core flavanone structure is produced through the established phenylpropanoid pathway, while the geranyl diphosphate (GPP) donor is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. The key enzymatic step is the transfer of the geranyl moiety from GPP to the flavanone scaffold, a reaction catalyzed by a specific class of enzymes known as geranyltransferases.[5] Understanding this biosynthetic pathway is crucial for the targeted production of these compounds through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway

The biosynthesis of geranylated flavanones can be conceptually divided into two main stages: the formation of the flavanone acceptor molecule and the geranylation reaction itself.

Formation of the Flavanone Core

The biosynthesis of the flavanone core begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[2] Chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] This chalcone is subsequently cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin.[6] Other flavanones, such as pinocembrin and eriodictyol, are synthesized through similar pathways starting from different precursors.

The Geranylation Step: A Key Modification

The final and defining step in the biosynthesis of geranylated flavanones is the attachment of a geranyl group from geranyl diphosphate (GPP) to the flavanone backbone. This reaction is catalyzed by aromatic prenyltransferases (aPTs), specifically geranyltransferases.[5] These enzymes can attach the geranyl group to different positions on the flavanone nucleus, leading to a variety of C-geranylated and O-geranylated products. The regioselectivity of these enzymes is a critical factor in determining the final structure and biological activity of the resulting compound.

Key Enzymes in Geranylated Flavanone Biosynthesis

The central enzymes in the biosynthesis of geranylated flavanones are the geranyltransferases. These enzymes belong to the broader family of aromatic prenyltransferases and exhibit specificity for both the flavanone acceptor and the geranyl diphosphate donor.

One well-characterized, though not exclusively geranylating, aromatic prenyltransferase is FgPT1 from Fusarium globosum. This enzyme has been shown to catalyze the prenylation of a range of flavanones.[7] While FgPT1 primarily utilizes dimethylallyl diphosphate (DMAPP) as the prenyl donor, its study provides a valuable model for understanding the kinetics and substrate promiscuity of this enzyme class.

Quantitative Data on Flavanone Prenylation

The following table summarizes the kinetic parameters of the aromatic prenyltransferase FgPT1 with various flavanone substrates. This data is crucial for understanding the enzyme's substrate preference and catalytic efficiency, which is vital information for metabolic engineering and biotransformation applications.

| Flavanone Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Naringenin | 15.3 ± 1.2 | 0.00095 ± 0.00003 | 61.92 | [7] |

| Hesperetin | 28.7 ± 2.5 | 0.00048 ± 0.00002 | 16.72 | [7] |

| Eriodictyol | 39.2 ± 3.1 | 0.00037 ± 0.00001 | 9.44 | [7] |

| Liquiritigenin | 125.6 ± 10.3 | 0.00015 ± 0.00001 | 1.18 | [7] |

Table 1: Kinetic parameters of FgPT1 with different flavanone substrates. Data is extracted from a study on the prenylation of flavanones by FgPT1 and serves as an illustrative example of the quantitative data available for this class of enzymes.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of geranylated flavanone biosynthesis.

Heterologous Expression and Purification of Geranyltransferases

Many plant-derived geranyltransferases are membrane-bound proteins, which can be challenging to express and purify.[8] The following protocol is a general guideline for the heterologous expression of these enzymes in E. coli and their subsequent purification.

Protocol 5.1.1: Expression and Purification of a His-tagged Geranyltransferase

-

Gene Cloning: The coding sequence of the geranyltransferase is cloned into an E. coli expression vector (e.g., pET series) with an N-terminal or C-terminal polyhistidine (His) tag.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (12-16 hours) to promote proper protein folding.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors). The cells are lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged geranyltransferase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C.

In Vitro Geranyltransferase Assay

This protocol describes a method to determine the activity and kinetic parameters of a purified geranyltransferase.

Protocol 5.2.1: Geranyltransferase Activity Assay

-

Reaction Mixture: The standard reaction mixture (e.g., 100 µL) contains a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5), a divalent cation (e.g., 5 mM MgCl2), the flavanone substrate (e.g., 100 µM naringenin), geranyl diphosphate (GPP, e.g., 200 µM), and the purified enzyme (e.g., 1-5 µg).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate or another suitable organic solvent. The mixture is vortexed and centrifuged to separate the phases. The organic phase containing the geranylated flavanone product is collected.

-

Analysis: The extracted product is dried under a stream of nitrogen and redissolved in a suitable solvent (e.g., methanol). The product is then analyzed and quantified by UPLC-MS/MS.

-

Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

UPLC-MS/MS Analysis of Geranylated Flavanones

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the detection and quantification of geranylated flavanones.

Protocol 5.3.1: UPLC-MS/MS Method

-

Chromatographic Separation: The samples are separated on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Mass Spectrometry Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically performed in negative or positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the target geranylated flavanone and an internal standard. For example, for a geranylated naringenin, the precursor ion [M-H]- would be at m/z 407.2, and a characteristic product ion resulting from the loss of the geranyl group would be monitored.[4][8]

-

Quantification: A calibration curve is generated using authentic standards of the geranylated flavanones of interest to enable accurate quantification in biological samples.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of novel geranylated flavanones, including the precise location of the geranyl moiety.

Protocol 5.4.1: NMR Analysis

-

Sample Preparation: The purified geranylated flavanone is dissolved in a suitable deuterated solvent (e.g., CDCl3, acetone-d6, or DMSO-d6).

-

1D and 2D NMR Experiments: A series of NMR experiments are performed, including 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

-

Structural Elucidation: The 1H and 13C NMR spectra provide information about the number and types of protons and carbons in the molecule. The COSY spectrum reveals proton-proton correlations, while the HSQC and HMBC spectra establish one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are used to piece together the structure of the molecule and to determine the attachment point of the geranyl group to the flavanone skeleton. Characteristic signals for the geranyl group include those for the vinyl protons and methyl groups.[9][10]

Site-Directed Mutagenesis of Geranyltransferases

Site-directed mutagenesis is a powerful technique to probe the structure-function relationship of geranyltransferases, identify key catalytic residues, and potentially alter their substrate specificity or regioselectivity.

Protocol 5.5.1: Site-Directed Mutagenesis

-

Primer Design: Mutagenic primers are designed to introduce the desired nucleotide change(s) in the gene encoding the geranyltransferase.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the expression plasmid containing the wild-type geranyltransferase gene as a template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).

-

Transformation: The DpnI-treated, mutated plasmid DNA is transformed into competent E. coli cells.

-

Verification: Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The mutated protein can then be expressed and characterized as described above.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow for the characterization of a novel geranyltransferase.

Conclusion

The biosynthesis of geranylated flavanones represents a fascinating intersection of primary and secondary metabolism, leading to the production of compounds with significant therapeutic potential. The key to this pathway lies in the activity and regioselectivity of geranyltransferases, which decorate the flavanone core with a lipophilic geranyl moiety. This guide has provided a detailed overview of the biosynthetic pathway, presented quantitative data on a model enzyme, and offered comprehensive experimental protocols for the study of these compounds. The continued exploration of this pathway, particularly through the discovery and characterization of novel geranyltransferases and the application of metabolic engineering, holds great promise for the sustainable production of these valuable natural products for pharmaceutical and nutraceutical applications.

References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of natural flavanones in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid LC/MS/MS quantitation assay for naringin and its two metabolites in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.pdx.edu [web.pdx.edu]

- 6. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMR Chemical Shifts of Common Flavonoids | Semantic Scholar [semanticscholar.org]

- 10. ucl.ac.uk [ucl.ac.uk]

In-depth Technical Guide to Schizolaenone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizolaenone C is a naturally occurring prenylated flavanone that has garnered interest within the scientific community for its potential cytotoxic activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identity, physicochemical properties, and biological activity. The guide also outlines detailed, albeit inferred, experimental protocols for its isolation and cytotoxicity assessment, and proposes a hypothetical signaling pathway based on the known mechanisms of related compounds.

Chemical Identity and Synonyms

This compound is a flavonoid characterized by a C-prenylated flavanone skeleton.

-

IUPAC Name: (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one[1]

-

Synonyms: this compound, 928760-56-9, orb1943575, CHEMBL1094618[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of future studies.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₈O₆ | PubChem[1] |

| Molecular Weight | 424.5 g/mol | PubChem[1] |

| Exact Mass | 424.18858861 Da | PubChem[1] |

| XLogP3 | 5.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

| Topological Polar Surface Area | 107 Ų | PubChem[1] |

| Complexity | 671 | PubChem[1] |

Biological Activity

This compound was first isolated from the plant Schizolaena hystrix, native to the rainforests of Madagascar. Preliminary studies have indicated that this compound exhibits cytotoxic properties.

Cytotoxicity against Human Cancer Cell Lines

Table 2: Summary of Biological Activity

| Activity | Cell Line | Result |

| Cytotoxicity | A2780 (Human Ovarian Cancer) | Weakly active |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and evaluation of similar natural products.

Proposed Isolation and Purification Workflow

The isolation of this compound from Schizolaena hystrix would typically involve a multi-step process combining extraction and chromatographic techniques.

Caption: A generalized workflow for the isolation of this compound.

-

Extraction: The dried and powdered plant material (e.g., leaves, bark) of Schizolaena hystrix is extracted with a polar solvent such as methanol at room temperature.

-

Solvent Partitioning: The resulting crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the components based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain flavonoids, is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of flavanones are further purified by reversed-phase HPLC to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay Protocol

The cytotoxicity of this compound against the A2780 human ovarian cancer cell line can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: A2780 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Proposed Mechanism of Action and Signaling Pathway

While the specific molecular targets and signaling pathways affected by this compound have not been elucidated, the anticancer activities of other prenylated flavonoids have been extensively studied. Based on this body of research, a hypothetical signaling pathway for the cytotoxic effects of this compound is proposed below. Prenylated flavonoids are known to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways.

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanisms of this compound.

This proposed pathway suggests that this compound may exert its cytotoxic effects by:

-

Inhibiting Pro-survival Pathways: Potentially inhibiting the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell proliferation and survival.

-

Activating Stress-related Pathways: Potentially activating pro-apoptotic pathways such as the JNK and p38 MAPK pathways, which are triggered by cellular stress and can lead to programmed cell death.

-

Modulating Apoptotic Proteins: Potentially altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor apoptosis.

It is important to note that this pathway is speculative and requires experimental validation to confirm the precise molecular mechanisms of this compound.

Conclusion and Future Directions

This compound is a prenylated flavanone with demonstrated, albeit weak, cytotoxic activity. This technical guide has summarized the currently available information on this compound. Significant gaps in our knowledge remain, particularly concerning its specific biological potency (IC₅₀ values against a broader range of cancer cell lines), its detailed spectroscopic characterization, and its precise mechanism of action.

Future research should focus on:

-

Re-isolation of this compound to obtain sufficient quantities for comprehensive biological evaluation.

-

Determination of its IC₅₀ values against a panel of human cancer cell lines.

-

Detailed spectroscopic analysis (1D and 2D NMR, HRMS) to create a complete and publicly available dataset.

-

In-depth studies to elucidate its molecular targets and the signaling pathways it modulates in cancer cells.

Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

References

Biological Activity of Schizolaenone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizolaenone C, a flavonoid isolated from the Madagascan plant Schizolaena hystrix, has emerged as a compound of interest for its potential therapeutic applications. This document provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its cytotoxic and enzyme inhibitory effects. This guide consolidates published data, presents detailed experimental methodologies for relevant assays, and visualizes potential signaling pathways to support further research and drug development efforts. While specific data on the anti-inflammatory and antioxidant properties of this compound are not yet available, this guide also explores the well-established mechanisms of action for flavonoids in these areas, providing a theoretical framework for future investigations.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of pharmacological properties. This compound is a specific flavanone that has been identified and isolated from Schizolaena hystrix. Initial studies have indicated its potential as a bioactive compound, particularly in the context of cytotoxicity against cancer cell lines and enzyme inhibition. This technical guide aims to provide a detailed resource for researchers by summarizing the quantitative data, outlining experimental protocols, and illustrating the potential molecular pathways involved in the biological activity of this compound.

Quantitative Data on Biological Activity

The biological activities of this compound have been quantitatively assessed in a limited number of studies. The available data on its cytotoxic and enzyme inhibitory activities are summarized below.

| Biological Activity | Test System | IC50 Value | Reference |

| Cytotoxicity | A2780 human ovarian cancer cell line | Weak activity (specific IC50 not reported) | (Murphy et al., 2006) |

| Anti-acetylcholinesterase Activity | In vitro enzyme assay | 6.8 µM | (MDPI article) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for the key experiments cited in the literature regarding this compound and general protocols for assessing flavonoid bioactivity.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cell lines.

Objective: To determine the concentration at which this compound inhibits the growth of a cell line by 50% (IC50).

Materials:

-

Human ovarian cancer cell line (e.g., A2780)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound extract

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the A2780 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete RPMI 1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining anticholinesterase activity.

Objective: To determine the concentration at which this compound inhibits AChE activity by 50% (IC50).

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

This compound extract

-

Donepezil (positive control)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer. Prepare serial dilutions of this compound and the positive control.

-

Assay Reaction: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of AChE solution, and 125 µL of DTNB solution. Incubate for 15 minutes at 25°C.

-

Initiation of Reaction: Add 25 µL of ATCI solution to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated relative to the control (without inhibitor). The IC50 value is determined from the dose-response curve.

Visualizing Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. While specific pathways for this compound have not been elucidated, the following diagrams illustrate general pathways for flavonoids and a typical experimental workflow.

Caption: Experimental workflow for investigating the biological activity of this compound.

Caption: Postulated anti-inflammatory mechanism of flavonoids via NF-κB pathway inhibition.

Caption: General antioxidant mechanism of flavonoids through radical scavenging.

Discussion and Future Directions

The current body of evidence suggests that this compound possesses noteworthy biological activities, particularly as an anti-acetylcholinesterase agent and a cytotoxic compound. The reported IC50 value of 6.8 µM for AChE inhibition indicates a potent activity that warrants further investigation for its potential in managing neurodegenerative diseases. While its cytotoxicity against the A2780 ovarian cancer cell line has been described as "weak," the lack of a specific IC50 value in publicly accessible literature makes direct comparisons with other cytotoxic agents challenging.

A significant gap in the current knowledge is the absence of data on the anti-inflammatory and antioxidant properties of this compound. Given that flavonoids are well-known for these activities, it is highly probable that this compound also exhibits such effects. Future research should prioritize the evaluation of its anti-inflammatory potential, possibly through assays measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and its antioxidant capacity using methods like the DPPH or ORAC assays.

Furthermore, elucidating the specific signaling pathways modulated by this compound is a critical next step. Investigating its impact on key inflammatory pathways such as NF-κB and MAPK, and exploring its effects on cellular antioxidant defense mechanisms, will provide a deeper understanding of its mode of action.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and enzyme inhibitory activities. This technical guide provides a consolidated resource of the existing data and outlines the necessary experimental frameworks for future research. To fully realize the therapeutic potential of this compound, further in-depth studies are required to quantify its full range of biological activities and to unravel the underlying molecular mechanisms. Such efforts will be instrumental in guiding its development into a potential therapeutic agent for various diseases.

A Technical Guide to the Preliminary Cytotoxic Screening of Schizolaenone C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting a preliminary cytotoxic screening of Schizolaenone C, a naturally occurring flavonoid. While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, this document outlines the standard experimental protocols and data presentation formats applicable to the cytotoxic evaluation of novel natural products.

Introduction to this compound and Cytotoxicity Screening

This compound is a flavonoid isolated from Schizolaena hystrix, a plant native to Madagascar. Preliminary studies have investigated its biological activities, including its potential cytotoxicity against cancer cell lines. Cytotoxicity screening is a critical initial step in the drug discovery process, providing essential information about a compound's potential as an anticancer agent. This is typically achieved by assessing the compound's ability to reduce the viability or induce the death of cancer cells in vitro.

Initial research on the cytotoxic properties of compounds isolated from Schizolaena hystrix indicated that while some flavonoids exhibited significant activity, this compound was found to be only weakly active against the A2780 human ovarian cancer cell line.[1] Further detailed studies characterizing its activity across a broader range of cell lines are necessary to fully elucidate its therapeutic potential.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for commonly employed in vitro cytotoxicity assays suitable for the preliminary screening of this compound.

2.1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[2][3]

-

Cell Culture and Plating:

-

Human cancer cell lines (e.g., A2780 ovarian cancer, HeLa cervical cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well).

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of dilutions are prepared from the stock solution in culture medium to achieve the desired final concentrations.

-

The culture medium from the cell plates is replaced with medium containing the various concentrations of this compound. Control wells receive medium with the solvent at the same concentration as the treatment wells.

-

Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

-

Cell Fixation and Staining:

-

After incubation, the supernatant is discarded, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

-

Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.

-

-

Measurement and Data Analysis:

-

The protein-bound dye is solubilized with 10 mM Tris base solution.

-

The absorbance is measured at approximately 510-565 nm using a microplate reader.[2][4]

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value (the concentration of a compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[5][6]

-

2.2. Calcein AM Assay

The Calcein AM assay is a fluorescence-based method for determining cell viability. Calcein AM is a non-fluorescent, cell-permeable compound that is converted by intracellular esterases in living cells into the highly fluorescent calcein, which is retained within cells with intact membranes.[7][8][9]

-

Cell Culture and Plating:

-

Similar to the SRB assay, cells are cultured and seeded in 96-well plates (preferably black-walled for fluorescence assays).[9]

-

Plates are incubated to allow for cell attachment.

-

-

Compound Treatment:

-

Cells are treated with a range of concentrations of this compound and incubated for the desired duration.

-

-

Cell Staining:

-

A Calcein AM stock solution is prepared in DMSO.[7]

-

Immediately before use, the stock solution is diluted in an appropriate buffer to the working concentration (typically 1-10 µM).[10]

-

The culture medium is removed, and the cells are washed.

-

The Calcein AM working solution is added to each well, and the plate is incubated for 30-60 minutes at 37°C.

-

-

Measurement and Data Analysis:

-

The fluorescence intensity is measured using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.[8][9]

-

The percentage of viable cells is calculated by comparing the fluorescence of treated cells to that of untreated controls.

-

The IC50 value is determined from the dose-response curve.

-

Data Presentation

Quantitative data from cytotoxicity screenings should be summarized in a clear and structured format to facilitate comparison.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | > 100* |

| HeLa | Cervical Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| CEM | T-lymphoblastic Leukemia | Data not available |

| RPMI 8226 | Multiple Myeloma | Data not available |

*Based on qualitative reports of weak activity. Actual values would be determined experimentally.

Visualizing Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxic screening of a natural product like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 3. scispace.com [scispace.com]

- 4. zellx.de [zellx.de]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assay - Calcein AM [protocols.io]

- 8. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Antiradical Properties of Paulownia tomentosa Flavonoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiradical properties of flavonoids derived from Paulownia tomentosa. It consolidates quantitative data from various studies, details the experimental protocols for extraction and activity assessment, and visualizes key processes and molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of Paulownia tomentosa flavonoids.

Quantitative Antiradical Activity Data

The antiradical capacity of flavonoids from Paulownia tomentosa has been quantified using various assays. The following tables summarize the key findings from different studies, providing a comparative look at the efficacy of various extracts and isolated compounds.

| Extract/Fraction | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Total Phenolic Content (GAE/100g) | Reference |

| Fruit Extracts | |||||

| Ethanolic Extract | DPPH | - | - | - | [1] |

| - Chloroform Fraction | DPPH | - | - | - | [1] |

| - Ethyl Acetate (EtOAc) Fraction | DPPH | 20.5 ± 1.0 | Good scavenger in comparison to Trolox C | 25.1 ± 1.2 | [1][2] |

| - n-Butanol (n-BuOH) Fraction | DPPH | - | Good scavenger in comparison to Trolox C | - | [1] |

| - Methanol (MeOH) Fraction | DPPH | - | Good scavenger in comparison to Trolox C | - | [1] |

| Leaf Extracts | |||||

| 50% Ethanolic Extract | DPPH | - | - | - | [3] |

| Methanolic Extract | DPPH | - | 1104.908 µmolTE/g | 60.2 ± 2.5 | [2][4] |

| Flower Extracts | |||||

| Methanolic Extract | DPPH | - | 223.280 µmolTE/g | - | [4] |

Table 1: Antiradical and Antioxidant Activity of Paulownia tomentosa Extracts. This table summarizes the half maximal inhibitory concentration (IC50) for DPPH radical scavenging, Trolox Equivalent Antioxidant Capacity (TEAC), and total phenolic content expressed as gallic acid equivalents (GAE) for various extracts from the fruits, leaves, and flowers of Paulownia tomentosa.

| Compound | Source | Antiradical Activity | Reference |

| Acteoside | Fruit (EtOAc & n-BuOH extracts) | Identified as one of the main compounds responsible for antiradical activity. | [1] |

| Isoacteoside | Fruit (EtOAc & n-BuOH extracts) | Identified as one of the main compounds responsible for antiradical activity. | [1] |

| Mimulone | Fruit (MeOH extract) | Established anti-DPPH activity. | [1] |

| Diplacone | Fruit (MeOH extract) | Proven as an antiradical active compound. | [1] |

Table 2: Antiradical Activity of Specific Flavonoids Isolated from Paulownia tomentosa Fruits. This table highlights individual flavonoid compounds that have been identified as major contributors to the antiradical effects of the fruit extracts.

Experimental Protocols

Flavonoid Extraction and Fractionation from Paulownia tomentosa Fruits

This protocol describes a common method for the extraction and subsequent liquid-liquid fractionation of flavonoids from the fruits of Paulownia tomentosa.[1][5]

a. Extraction:

-

The dried and powdered fruits of Paulownia tomentosa are subjected to extraction with ethanol (EtOH) at room temperature.

-

The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the phytochemicals.

-

The resulting ethanolic extracts are combined and the solvent is evaporated under reduced pressure to yield a crude extract.

b. Liquid-Liquid Fractionation:

-

The crude ethanolic extract is dissolved in a suitable solvent system, often a mixture of methanol and water.

-

The solution is then sequentially partitioned with solvents of increasing polarity. A common sequence is:

-

Hexane: To remove nonpolar compounds.

-

Chloroform (CHCl3): To extract compounds of low polarity, including some flavonoids.

-

Ethyl Acetate (EtOAc): To isolate flavonoids and other phenolic compounds of medium polarity.

-

n-Butanol (n-BuOH): To extract more polar glycosylated flavonoids and other polar compounds.

-

-

The remaining aqueous fraction contains highly polar compounds.

-

Each fraction is dried using a rotary evaporator to yield the respective fractionated extracts.

Caption: Workflow for the extraction and fractionation of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to evaluate the antiradical activity of natural compounds.[1]

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 22 g/L) is prepared.[1]

-

Sample Preparation: The Paulownia tomentosa extracts or isolated flavonoids are dissolved in methanol at various concentrations.

-

Reaction Mixture: A small volume of the sample solution (e.g., 0.2 mL) is mixed with a larger volume of the DPPH solution (e.g., 1.8 mL).[1]

-

Incubation and Measurement: The absorbance of the mixture is measured at 517 nm at regular intervals (e.g., every minute for the first 5 minutes, then every 5 minutes for the next 25 minutes).[1] A control sample containing only methanol and the DPPH solution is also measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Effect (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging effect against the sample concentration.

Signaling Pathways in Antiradical Action

Beyond direct radical scavenging, flavonoids from Paulownia tomentosa likely exert their antiradical effects by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of a battery of protective enzymes.

Caption: The Nrf2-ARE signaling pathway modulated by flavonoids.

This guide highlights the significant antiradical potential of flavonoids from Paulownia tomentosa. The presented data and protocols offer a solid foundation for further research into the specific mechanisms of action and the development of novel therapeutic agents based on these natural compounds. The modulation of cellular signaling pathways, such as the Nrf2-ARE pathway, represents a particularly promising avenue for future investigation.

References

- 1. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]

Schizolaenone C molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, isolation, and potential biological activities of Schizolaenone C, a geranylated flavanone with cytotoxic properties. The information is intended to support further research and drug development efforts centered on this natural product.

Core Molecular Data

This compound is a complex flavonoid with the molecular formula C25H28O6.[1] Its molecular weight is approximately 424.5 g/mol .[1] A summary of its key molecular properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C25H28O6 | PubChem[1] |

| Molecular Weight | 424.5 g/mol | PubChem[1] |

| Exact Mass | 424.18858861 Da | PubChem[1] |

| IUPAC Name | (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | PubChem[1] |

| Synonyms | 928760-56-9, CHEMBL1094618 | PubChem[1] |

Experimental Protocols

Isolation of this compound from Schizolaena hystrix

This compound was first isolated from a methanol extract of the plant Schizolaena hystrix, collected in the Madagascar rainforest. The isolation procedure, as described by Murphy et al. (2006), involved bioassay-guided fractionation.

Extraction and Initial Fractionation:

-

Dried and ground plant material of S. hystrix was extracted with ethanol.

-

A portion of the crude ethanol extract was partitioned between different solvents to separate compounds based on polarity.

-

A separate methanol extract of the same plant was also prepared for further fractionation.

Chromatographic Separation:

-

The methanol extract was subjected to a series of chromatographic techniques to isolate individual compounds.

-

Bioassay-guided fractionation was employed, where the cytotoxic activity of the fractions was tested at each stage to guide the separation process. The A2780 human ovarian cancer cell line was utilized for these bioassays.

-

This multi-step chromatographic process, likely involving techniques such as column chromatography and high-performance liquid chromatography (HPLC), led to the isolation of pure this compound.

Structure Elucidation:

The chemical structure of the isolated this compound was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against the A2780 human ovarian cancer cell line. While the original publication does not provide exhaustive detail on the cytotoxicity protocol, a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay would likely have been used. A general workflow for such an assay is outlined below.

General Cytotoxicity Testing Workflow:

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Schizolaenone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizolaenone C is a flavonoid compound that has been isolated from the plant Schizolaena hystrix, a species native to the rainforests of Madagascar.[1][2] This document provides a summary of the known methods for its isolation and purification based on available scientific literature. While detailed experimental parameters are not fully available in the public domain, this guide outlines the general workflow and the chemical principles involved in the process.

Data Presentation

Currently, specific quantitative data regarding the yield and purity of this compound at various stages of the isolation and purification process have not been detailed in accessible publications. Comprehensive tables will be populated as this information becomes available through further research.

Experimental Protocols

The isolation of this compound from Schizolaena hystrix is achieved through a multi-step process involving extraction and chromatographic fractionation. The general approach is a bioassay-guided fractionation, where extracts are tested for biological activity to direct the purification of the active components.

1. Plant Material Collection and Preparation

-

Plant Species: Schizolaena hystrix

-

Part Used: While the initial discovery involved a crude ethanol extract of the plant, this compound was specifically isolated from a methanol extract of the same plant material.[1][2]

-

Preparation: The plant material is typically dried and ground into a fine powder to maximize the surface area for solvent extraction.

2. Extraction

-

Solvent: Methanol is used as the extraction solvent to obtain the crude extract containing this compound.[1][2]

-

Procedure (General):

-

The powdered plant material is macerated or percolated with methanol at room temperature for an extended period.

-

The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

The resulting methanol extracts are combined and filtered.

-

The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude methanol extract.

-

3. Bioassay-Guided Fractionation

The crude methanol extract is subjected to a series of chromatographic separations. At each stage, the resulting fractions are tested for a specific biological activity (in the original study, cytotoxicity was a key parameter) to identify the fractions containing the compound of interest.

-

Initial Fractionation (General Approach):

-

The crude methanol extract is typically subjected to an initial column chromatography step. A common stationary phase for this purpose is silica gel.

-

Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol).

-

Fractions are collected and tested. The active fractions are then pooled for further purification.

-

4. Purification

The active fractions from the initial separation are further purified using one or more chromatographic techniques until this compound is isolated in a pure form.

-

Chromatographic Techniques (Presumed):

-

Column Chromatography: Repeated column chromatography on silica gel or other stationary phases (e.g., Sephadex) with different solvent systems is a standard method for purifying flavonoids.

-

Preparative Thin-Layer Chromatography (TLC): This technique can be used for small-scale purification of compounds from complex mixtures.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to obtain a highly pure compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid or acetic acid), is commonly used for flavonoid purification.

-

5. Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed connectivity of atoms in the molecule.

Visualizations

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Note on Signaling Pathways: As of the current literature review, there is no specific information available regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

References

Application Notes and Protocols for HPLC Quantification of Schizolaenone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizolaenone C is a geranylated flavanone found in plants such as Paulownia tomentosa and Schizolaena hystrix. Geranylated flavonoids are a class of compounds of significant interest due to their potential therapeutic properties, including cytotoxic and anti-inflammatory activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its biological activities. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for structurally similar compounds.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

-

Accurately weigh approximately 1 mg of pure this compound standard.

-

Dissolve the standard in methanol to prepare a stock solution of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

-

Store stock and standard solutions at 4°C in the dark.

Sample Preparation (from Plant Material):

-

Grind the dried plant material (e.g., fruits of Paulownia tomentosa) to a fine powder.

-

Accurately weigh 1 g of the powdered material into a flask.

-

Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

-

Filter the final sample solution through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for the quantification of this compound. The following conditions are recommended based on methods for similar geranylated flavonoids:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with: A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid |

| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-35 min: 80-30% B; 35-40 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 288 nm (based on typical flavanone absorbance maxima) |

| Injection Volume | 10 µL |

Method Validation

For reliable quantification, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:

-

Linearity: Analyze the calibration standards in triplicate to construct a calibration curve. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.

-

Precision: Evaluate intra-day and inter-day precision by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be < 2%.

-

Accuracy: Determine the accuracy by performing recovery studies. Spike a blank matrix with known concentrations of this compound and calculate the percentage recovery. The recovery should be within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

-

Specificity: Assess the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This can be confirmed by comparing the chromatograms of blank, standard, and sample solutions.

Data Presentation

The following table is a template for summarizing the quantitative data for this compound from different samples.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Concentration in Plant Material (mg/g) |

| Standard 1 | ||||

| Standard 2 | ||||

| Standard 3 | ||||

| QC Low | ||||

| QC Medium | ||||

| QC High | ||||

| Sample 1 | ||||

| Sample 2 | ||||

| Sample 3 |

Potential Signaling Pathways and Experimental Workflows

This compound, as a geranylated flavonoid, is reported to possess cytotoxic activity.[1] While the specific signaling pathways for this compound are not yet fully elucidated, flavonoids with similar structures are known to exert their effects through various mechanisms, including the modulation of inflammatory and cell survival pathways.

Potential Anti-inflammatory Signaling Pathway of this compound

Many flavonoids exhibit anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. A potential mechanism for this compound is the inhibition of pro-inflammatory mediators.

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

PPARγ Activation Pathway

Some flavonoids have been identified as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism. Activation of PPARγ can lead to the suppression of inflammatory responses.

Caption: Potential activation of PPARγ signaling by this compound.

Experimental Workflow for Quantification

The overall workflow for the quantification of this compound from a plant matrix is outlined below.

Caption: Workflow for this compound quantification from plant samples.

References

NMR Spectroscopic Analysis of Schizolaenone C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizolaenone C, a flavonoid isolated from the Madagascan plant Schizolaena hystrix, has garnered interest within the scientific community. As a member of the flavonoid family, it possesses a characteristic chromen-4-one core. Specifically, it is identified as (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one.[1] The structural elucidation and subsequent analysis of this complex natural product are heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and standardized protocols for the comprehensive NMR spectroscopic analysis of this compound and related geranylated flavonoids. These guidelines are intended to assist researchers in the unambiguous identification, structural confirmation, and purity assessment of this class of compounds, which is crucial for drug discovery and development programs.

Introduction to NMR Analysis of Flavonoids

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products. For flavonoids like this compound, NMR provides critical information regarding the carbon skeleton, the nature and position of substituents, and the stereochemistry of the molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer initial insights into the proton and carbon environments within the molecule. Two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, are then employed to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.3 - 5.5 | dd | 12.0, 3.0 |

| 3a | 3.0 - 3.2 | dd | 17.0, 12.0 |

| 3b | 2.7 - 2.9 | dd | 17.0, 3.0 |

| 8 | 6.0 - 6.2 | s | - |

| 2' | 6.3 - 6.5 | d | 2.0 |

| 4' | 6.2 - 6.4 | t | 2.0 |

| 6' | 6.3 - 6.5 | d | 2.0 |

| 1'' | 3.1 - 3.3 | d | 7.0 |

| 2'' | 5.1 - 5.3 | t | 7.0 |

| 4'' | 2.0 - 2.2 | m | - |

| 5'' | 2.0 - 2.2 | m | - |

| 6'' | 5.0 - 5.2 | t | 7.0 |

| 7''-CH₃ | 1.6 - 1.8 | s | - |

| 8''-CH₃ | 1.5 - 1.7 | s | - |

| 3''-CH₃ | 1.7 - 1.9 | s | - |

| 5-OH | 12.0 - 12.5 | s | - |

| 7-OH | 9.0 - 9.5 | s | - |

| 3'-OH | 8.5 - 9.0 | s | - |

| 5'-OH | 8.5 - 9.0 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Position | Predicted Chemical Shift (δ, ppm) |

| 2 | 79 - 81 |

| 3 | 42 - 44 |

| 4 | 196 - 198 |

| 5 | 162 - 164 |

| 6 | 108 - 110 |

| 7 | 165 - 167 |

| 8 | 95 - 97 |

| 9 | 161 - 163 |

| 10 | 102 - 104 |

| 1' | 145 - 147 |

| 2' | 106 - 108 |

| 3' | 158 - 160 |

| 4' | 107 - 109 |

| 5' | 158 - 160 |

| 6' | 106 - 108 |

| 1'' | 21 - 23 |

| 2'' | 122 - 124 |

| 3'' | 134 - 136 |

| 4'' | 39 - 41 |

| 5'' | 26 - 28 |

| 6'' | 124 - 126 |

| 7'' | 131 - 133 |

| 8'' | 25 - 27 |

| 3''-CH₃ | 16 - 18 |

| 7''-CH₃ | 17 - 19 |

Experimental Protocols

Sample Preparation

-

Isolation and Purification: this compound is typically isolated from the plant material of Schizolaena hystrix through solvent extraction (e.g., with methanol or ethanol) followed by bioassay-guided fractionation using chromatographic techniques.[2]

-

Sample Purity: Ensure the isolated compound is of high purity (>95%) as determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound.

-

¹H NMR (Proton NMR):

-

Purpose: To identify the number and types of protons in the molecule.

-

Typical Parameters:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Spectral Width: 16 ppm

-

Acquisition Time: ~2-3 s

-

Relaxation Delay: 2 s

-

-

-

¹³C NMR (Carbon NMR):

-

Purpose: To identify the number and types of carbon atoms.

-

Typical Parameters:

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 s

-

Relaxation Delay: 2 s

-

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 will show CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 will only show CH signals.

-

Typical Parameters: Run as standard instrument programs.

-

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.

-

Typical Parameters:

-

Pulse Program: cosygpqf

-

Number of Scans: 2-4 per increment

-

Data Points: 2048 in F2, 256-512 in F1

-

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

-

Typical Parameters:

-

Pulse Program: hsqcedetgpsisp2.2

-

Number of Scans: 4-8 per increment

-

Data Points: 1024 in F2, 256 in F1

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2-4 bond) proton-carbon (¹H-¹³C) correlations. This is crucial for connecting different structural fragments.

-

Typical Parameters:

-

Pulse Program: hmbcgpndqf

-

Number of Scans: 16-32 per increment

-

Data Points: 2048 in F2, 256 in F1

-

Long-range coupling delay (D6): optimized for 4-10 Hz.

-

-

Data Analysis and Structure Elucidation

-

¹H NMR Analysis: Integrate all proton signals to determine the relative number of protons. Analyze chemical shifts and coupling patterns to identify functional groups (e.g., aromatic protons, olefinic protons, methylene groups, methyl groups).

-

¹³C NMR and DEPT Analysis: Count the number of carbon signals to determine the total number of carbon atoms. Use DEPT spectra to classify each carbon as a C, CH, CH₂, or CH₃.

-

COSY Analysis: Correlate coupled protons to trace out spin systems within the molecule, such as the geranyl side chain and the dihydrochromenone ring protons.

-

HSQC Analysis: Assign protons to their directly attached carbons.

-

HMBC Analysis: This is the key experiment for assembling the complete structure. Look for correlations between protons and carbons that are 2-4 bonds away. For example, the proton at position 8 should show a correlation to carbons 6, 7, 9, and 10, confirming the A-ring substitution pattern. The protons of the geranyl side chain (1'') should show a correlation to C-6, confirming its point of attachment.

-

Structural Confirmation: Combine all the information from the 1D and 2D NMR experiments to build the final structure of this compound. Compare the obtained data with the predicted values and with data from structurally related known compounds.

Application in Drug Development

The precise structural characterization of this compound is a prerequisite for any further investigation into its biological activity and potential as a therapeutic agent. NMR spectroscopy plays a vital role in:

-